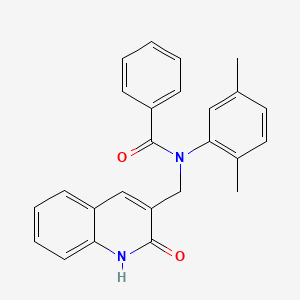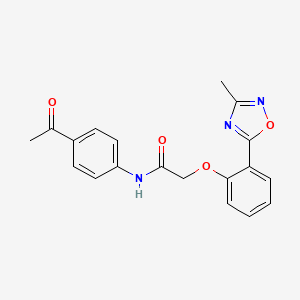
N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as AMPI-109, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the inhibition of the Akt/mTOR signaling pathway. Akt is a protein kinase that plays a crucial role in cell survival and proliferation, while mTOR is a downstream effector of Akt that regulates protein synthesis and cell growth. This compound has been found to inhibit Akt activation, leading to a decrease in mTOR activity and subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its high purity and specificity. However, its limited solubility in aqueous solutions may make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide research. One potential application is in the treatment of drug-resistant cancers, as this compound has been shown to sensitize cancer cells to chemotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for cancer therapy. Finally, the anti-inflammatory effects of this compound may also be explored for the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 4-acetylphenylhydrazine with 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have potential applications in cancer research. Specifically, it has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In a study conducted on breast cancer cells, this compound was found to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12(23)14-7-9-15(10-8-14)21-18(24)11-25-17-6-4-3-5-16(17)19-20-13(2)22-26-19/h3-10H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNOFHKWWINXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

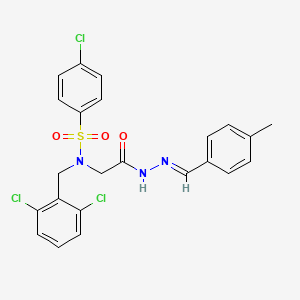

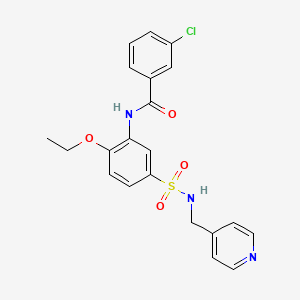



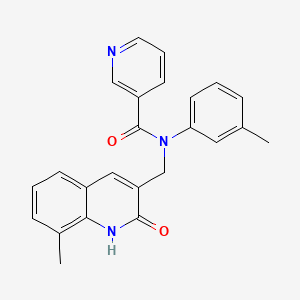
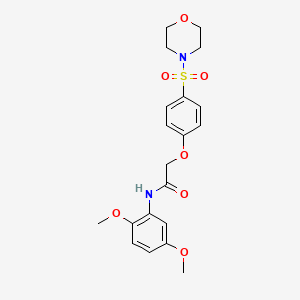


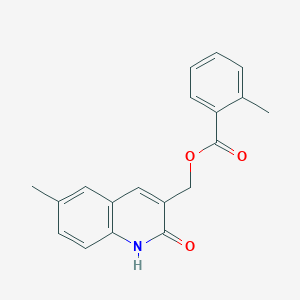

![N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703022.png)
